molecular formula C10H16N2O2 B11899777 tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B11899777
M. Wt: 196.25 g/mol
InChI Key: ODTLGFXSJJSANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate ( 1503901-41-4) is a versatile pyrazole-carboxylate ester that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . With the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol, this compound is part of a significant class of heterocyclic amino acid derivatives . Pyrazole carboxylates are recognized for their role as key scaffolds in the synthesis of more complex heterocyclic systems and are important for creating functionalized hybrids and peptides . Researchers utilize such tert-butyl pyrazole carboxylates as precursors for the development of novel achiral and chiral building blocks, which are essential for constructing DNA-encoded chemical libraries and for diversity-oriented synthesis (DOS) . The tert-butyl ester group offers potential for further synthetic manipulation, including deprotection to the corresponding carboxylic acid, which can expand its utility in chemical transformations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-6-8(7(2)12-11-6)9(13)14-10(3,4)5/h1-5H3,(H,11,12)

InChI Key

ODTLGFXSJJSANW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Followed by Esterification

This method involves synthesizing the pyrazole core first, followed by introducing the tert-butyl ester. For example:

  • Cyclocondensation : Reacting 4,4-dimethyl-3-oxopentanoic acid methyl ester with hydrazine hydrate forms the pyrazole ring.

  • Esterification : Converting the methyl ester to tert-butyl via acid-catalyzed transesterification with tert-butanol.

Key challenges include regioselectivity in pyrazole formation and achieving complete transesterification without side reactions.

Direct Synthesis via β-Ketoester Derivatives

An alternative approach uses β-ketoesters with pre-installed tert-butyl groups. For instance, alkylation of β-ketoesters with tert-butyl halides under basic conditions can yield intermediates that cyclize with hydrazines.

Detailed Preparation Methods and Optimization

Patent-Based Synthesis from 4,4-Dimethyl-3-Oxopentanoate Precursors

A Chinese patent (CN103772282A) outlines a four-step synthesis starting from 4,4-dimethyl-3-oxopentanoic acid methyl ester:

Step 1: Formation of Enamine Intermediate
4,4-Dimethyl-3-oxopentanoic acid methyl ester reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 20–50°C for 30–50 hours to yield 2-dimethylamino-4,4-dimethyl-3-oxopentanoic acid methyl ester.

  • Optimization : A 1:1.1–1:1.3 molar ratio of β-ketoester to DMF-DMA maximizes yield (85–90%).

Step 2: Cyclocondensation with Hydrazine Hydrate
The enamine intermediate reacts with hydrazine hydrate in anhydrous ethanol at 20–45°C. The product, 3-tert-butyl-1H-pyrazole-4-carboxylate methyl ester, is extracted using organic solvents (e.g., ethyl acetate).

  • Yield : ~70% after purification.

Step 3: Reduction to Alcohol Intermediate
Lithium aluminium hydride (LiAlH₄) reduces the methyl ester to (3-tert-butyl-1H-pyrazol-4-yl)methanol.

  • Caution : LiAlH₄ requires anhydrous conditions to prevent violent decomposition.

Step 4: Oxidation to Aldehyde and Esterification
While the patent focuses on aldehyde formation, adapting this step for carboxylate synthesis would involve oxidizing the alcohol to the carboxylic acid (e.g., using KMnO₄ or CrO₃) followed by tert-butyl esterification.

Transesterification of Methyl Ester Intermediate

The methyl ester intermediate from Step 2 (Section 2.1) can undergo transesterification with tert-butanol:

  • Reaction Conditions :

    • Catalyst: H₂SO₄ (5 mol%) or p-toluenesulfonic acid (PTSA).

    • Solvent: Excess tert-butanol as both reactant and solvent.

    • Temperature: Reflux (80–85°C) for 12–24 hours.

  • Yield : ~65–75% after column chromatography (silica gel, hexane/ethyl acetate).

Direct Carboxylation and Esterification

A method adapted from WO2014120397A1 involves carboxylation of a pyrazole boronate ester:

  • Suzuki-Miyaura Coupling :
    tert-Butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate reacts with CO₂ under palladium catalysis to form the carboxylic acid.

  • Esterification :
    The acid is treated with tert-butanol and DCC/DMAP to yield the tert-butyl ester.

    • Yield : ~60% after purification.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Challenges
Cyclocondensationβ-KetoesterCyclization, transesterification65–75Long reaction times; LiAlH₄ hazards
Direct carboxylationBoronate esterCoupling, esterification60Requires Pd catalysts; costly reagents
TransesterificationMethyl esterAcid-catalyzed exchange70Steric hindrance slows reaction

Reaction Optimization and Troubleshooting

Temperature and Solvent Effects

  • Cyclocondensation : Ethanol as solvent minimizes side products compared to methanol.

  • Transesterification : Toluene improves tert-butanol solubility, reducing reaction time.

Catalysts and Reagents

  • DMAP Acceleration : Adding 4-dimethylaminopyridine (DMAP) during esterification increases yield by 10–15%.

  • Alternative Oxidants : MnO₂ (patent) or Swern oxidation avoids over-oxidation of alcohol intermediates.

Purification Challenges

  • Column Chromatography : Hexane/ethyl acetate (4:1) effectively separates tert-butyl ester from unreacted acid.

  • Recrystallization : Tert-butyl esters often crystallize from ethanol/water mixtures.

Scalability and Industrial Considerations

  • Cost Analysis : The cyclocondensation route is more cost-effective for large-scale production due to cheaper starting materials.

  • Safety : LiAlH₄ requires specialized handling; alternatives like NaBH₄ with cerium chloride (Luche reduction) are safer but lower-yielding .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate with three closely related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Functional Implications
This compound C₁₁H₁₈N₂O₂ 210.27 g/mol - tert-Butyl ester (position 4)
- Methyl groups (positions 3, 5)
High lipophilicity; potential for slow hydrolysis to carboxylic acid under acidic/basic conditions.
tert-Butyl-4-acetyl-3,5-dimethyl-1H-pyrazole-1-carboxylate C₁₂H₁₈N₂O₃ 238.29 g/mol - Acetyl group (position 4)
- Methyl groups (positions 3, 5)
Enhanced electron-withdrawing effects may alter reactivity (e.g., in nucleophilic substitutions or metal coordination).
Diethyl 1,1’-methylenebis(3,5-dimethyl-1H-pyrazole-4-carboxylate) C₂₀H₂₈N₄O₄ 388.46 g/mol - Two ethyl ester groups
- Methylene-bridged dimeric structure
Potential as a polydentate ligand in coordination chemistry; increased steric hindrance for supramolecular assembly.
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₀H₁₆N₂O₂ 196.25 g/mol - Free carboxylic acid (position 4)
- Methyl groups (positions 3, 5)
Higher aqueous solubility in basic conditions; amenable to conjugation (e.g., amide bond formation in drug design).

Biological Activity

Tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (TBDMPC) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Anti-inflammatory Properties

TBDMPC has been studied for its potential anti-inflammatory effects. Research indicates that it may interact with specific receptors involved in inflammatory pathways, modulating signaling cascades that lead to pain and inflammation relief. A study demonstrated that TBDMPC exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain modulation .

2. Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have indicated that TBDMPC possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

3. Anticancer Potential

TBDMPC has been evaluated for its anticancer properties, particularly against liver and lung carcinoma cell lines. In comparative studies using the MTT assay, TBDMPC demonstrated cytotoxic effects with IC50 values indicating significant potency against these cancer types . The compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells highlights its therapeutic potential.

The biological activity of TBDMPC can be attributed to its interactions at the molecular level. It is hypothesized to bind to specific enzymes and receptors, modulating their activity and influencing various biochemical pathways:

  • COX Inhibition : TBDMPC selectively inhibits COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .
  • Receptor Interactions : Studies suggest that TBDMPC may interact with receptors involved in pain perception and inflammatory responses, although further research is needed to elucidate these pathways fully.

Case Studies and Research Findings

A selection of studies highlights the compound's biological activities:

Study FocusFindings
Anti-inflammatory ActivityTBDMPC showed significant COX-2 inhibition with an IC50 comparable to diclofenac sodium .
Antimicrobial EffectsDemonstrated efficacy against several bacterial strains with minimal inhibitory concentrations (MICs) established.
Anticancer ActivityExhibited potent cytotoxicity against liver and lung cancer cell lines with IC50 values of 5.35 μM and 8.74 μM respectively .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, and what are their limitations?

Answer:
The compound is typically synthesized via cyclocondensation of β-ketoesters with substituted hydrazines. Gräßle et al. demonstrated a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for analogous pyrazole derivatives, achieving 41% yield in THF/water (1:1) at 50°C for 72 hours using CuSO₄ (0.2 equiv) and sodium ascorbate . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification .
  • Catalyst efficiency : Copper catalysts can lead to metal contamination, requiring post-synthesis chelation or chromatography .
  • Purification : Flash chromatography (e.g., Biotage systems with CH₂Cl₂/MeOH gradients) is critical for isolating pure products .
MethodConditionsYield (%)LimitationsReference
CuAACTHF/H₂O, 50°C, 72h41Metal contamination, long reaction time
AlkylationDMF, K₂CO₃, 80°C, 10hN/AHarsh conditions, side reactions

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identifies substituent patterns and tautomeric equilibria. For example, pyrazole NH protons appear at δ ~13.90 ppm in DMSO-d₆ .
  • HRMS-FAB : Confirms molecular ions (e.g., observed m/z 264.1453 vs. calculated 264.1455 for C₁₂H₁₈N₅O₂⁺ ).
  • IR Spectroscopy : Detects carbonyl stretches (~1711 cm⁻¹) and NH vibrations (~3157 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry; SHELXL refinement is widely used for small-molecule structures .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses of pyrazole carboxylates?

Answer:
Yield optimization requires systematic parameter screening:

  • Catalyst loading : Incremental increases in Cu(I) (0.1–0.5 equiv) improve cycloaddition efficiency but risk side reactions .
  • Solvent polarity : THF/water mixtures enhance CuAAC kinetics compared to pure organic solvents .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., from 72h to 12h) while maintaining yields .
  • Workup strategies : Dry-loading purification with Celite minimizes product loss during chromatography .

Case Study : Ethyl 3-(4-butyltriazolyl)pyrazole-4-carboxylate synthesis achieved 41% yield via gradient elution (CH₂Cl₂/MeOH 0–10%), highlighting the role of solvent gradients in resolving regioisomers .

Advanced: What experimental approaches resolve discrepancies between computational predictions and observed spectral data?

Answer:
Contradictions often arise from tautomerism or crystal packing effects. Viveka et al. addressed this by:

  • Variable-temperature NMR : Monitoring NH proton shifts in DMSO-d₆ between 25–60°C to identify dynamic equilibria .
  • DFT calculations : Comparing predicted (B3LYP/6-311+G(d,p)) vs. experimental IR/Raman spectra to validate tautomeric forms .
  • X-ray diffraction : Resolving crystal structures to confirm dominant tautomers (e.g., keto vs. enol) .

Example : For 5-methyl-1-phenylpyrazole-4-carboxylic acid, computational bond lengths (C=O: 1.21 Å) matched X-ray data (1.22 Å), validating the keto form .

Advanced: How can mechanistic studies (e.g., isotopic labeling) elucidate the formation pathway of tert-butyl pyrazole carboxylates?

Answer:

  • Isotopic tracing : Using ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring via MS/MS fragmentation .
  • Kinetic profiling : Monitoring intermediates by in situ IR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. ester hydrolysis) .
  • Competition experiments : Comparing reactivity of substituted hydrazines (e.g., phenyl vs. methyl) to assess steric/electronic effects .

Insight : In CuAAC reactions, the azide-alkyne ligation precedes pyrazole cyclization, as shown by time-resolved ESI-MS .

Advanced: What strategies improve the thermal and pH stability of tert-butyl pyrazole carboxylates during storage?

Answer:

  • Thermal stability : TGA analysis reveals decomposition onset at ~150°C; storage at -20°C under argon minimizes degradation .
  • pH sensitivity : Hydrolysis of the tert-butyl ester is accelerated under acidic conditions (pH < 3), requiring neutral buffers for aqueous solutions .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life for biological studies .

Advanced: How are computational tools (e.g., DFT, molecular docking) applied to predict the bioactivity of pyrazole carboxylate derivatives?

Answer:

  • DFT calculations : Optimize geometries to compute electrostatic potentials, identifying nucleophilic/electrophilic sites for drug design .
  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina; pyrazole carboxylates show high affinity for hydrophobic binding pockets .
  • ADMET prediction : Tools like SwissADME assess logP (2.1–3.5) and BBB permeability, guiding lead optimization .

Example : Methyl 3-(tert-butyl)pyrazole-4-carboxylate derivatives exhibit predicted IC₅₀ values < 10 µM for kinase inhibition .

Advanced: What are the best practices for reproducing crystal structures of pyrazole derivatives using SHELX software?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (< 0.8 Å) datasets .
  • Refinement : SHELXL employs least-squares minimization with anisotropic displacement parameters for non-H atoms .
  • Validation : Check R-factor convergence (R1 < 5%) and ADP consistency using PLATON .

Case Study : SHELX refinement of ethyl 3-(4-butyltriazolyl)pyrazole-4-carboxylate confirmed a monoclinic (P2₁/c) lattice with Z = 4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.